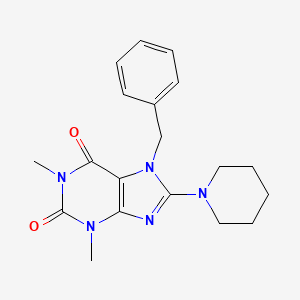

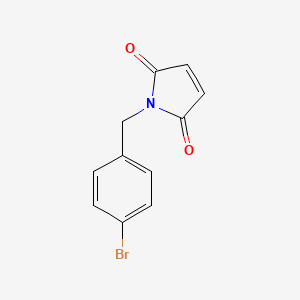

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, also known as BBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBP is a pyrrole derivative that has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. In

Aplicaciones Científicas De Investigación

Inhibition of Glycolic Acid Oxidase

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione derivatives have been explored for their potential as inhibitors of glycolic acid oxidase (GAO), an enzyme involved in the metabolic pathway of glycolate to oxalate, which is significant in the context of hyperoxaluria, a condition leading to kidney stones. Studies have demonstrated that compounds with large lipophilic substituents on the 1H-pyrrole-2,5-dione nucleus exhibit potent, competitive inhibition of GAO, suggesting their potential therapeutic application in reducing urinary oxalate levels and preventing kidney stone formation (Rooney et al., 1983).

Organic Electronics and Luminescent Materials

The incorporation of 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione units into polymers has led to the development of highly luminescent materials with applications in organic electronics. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Their solubility in common organic solvents and favorable electrochemical properties further enhance their applicability in electronic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

Research on 1H-pyrrole-2,5-dione derivatives, including those related to 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, has indicated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These derivatives act as mixed-type inhibitors, offering protection against corrosion through adsorption on the steel surface, which is predominantly governed by a chemisorption process. Such findings suggest their potential application in industries where metal preservation is crucial (Zarrouk et al., 2015).

Photoluminescent Conjugated Polymers

The synthesis of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has been explored, yielding materials that exhibit strong photoluminescence and enhanced photochemical stability. These properties make such polymers promising candidates for use in optoelectronic devices, including solar cells and light-emitting diodes, highlighting the versatility of the 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione scaffold in the development of functional materials for advanced technological applications (Beyerlein & Tieke, 2000).

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGCVQRBBWCUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)